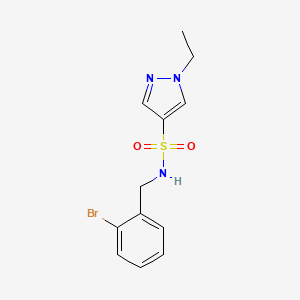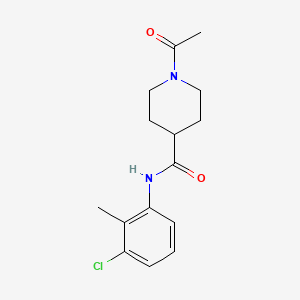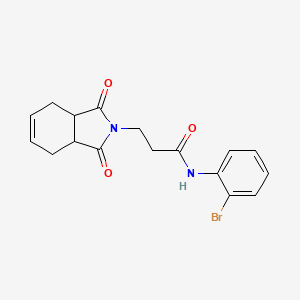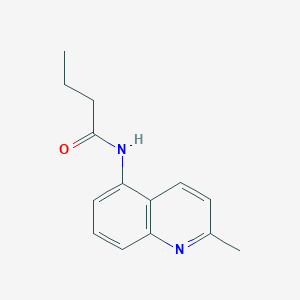![molecular formula C12H8FIN4O B5411767 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its potential use in various applications, including drug discovery, medicinal chemistry, and biological research.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the growth and proliferation of cancer cells. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that the compound has low toxicity and is well-tolerated in animals. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in drug discovery and medicinal chemistry.
実験室実験の利点と制限
One of the main advantages of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is its potential use in drug discovery and medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of the compound is its high cost, which may limit its use in certain scientific research applications.
将来の方向性
There are several future directions for the study of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole. One potential direction is the further study of the compound's potential use in drug discovery and medicinal chemistry. Additionally, the compound's potential use in treating bacterial and viral infections should be further explored. Further studies on the compound's mechanism of action and biochemical and physiological effects are also needed to fully understand its potential applications. Finally, the development of more cost-effective synthesis methods for the compound could make it more accessible for various scientific research applications.
合成法
The synthesis of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 4-iodo-1H-pyrazole-1-carboxylic acid with 4-fluoroaniline and phosphorus oxychloride. The resulting intermediate is then reacted with 1,2,4-oxadiazole to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for various scientific research applications.
科学的研究の応用
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential use in drug discovery and medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in treating bacterial and viral infections.
特性
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN4O/c13-9-3-1-8(2-4-9)12-16-11(19-17-12)7-18-6-10(14)5-15-18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLLVIQVQBEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(3-ethoxy-4-isobutoxyphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5411689.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5411712.png)
![N-(pyridin-3-ylmethyl)-4-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5411716.png)




![3-(3,4-difluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5411772.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)

![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)